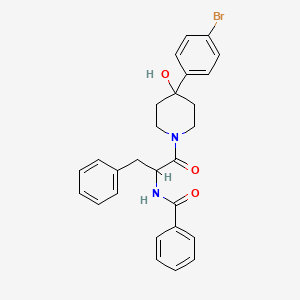

Dihydro K22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H27BrN2O3 |

|---|---|

Molecular Weight |

507.4 g/mol |

IUPAC Name |

N-[1-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]benzamide |

InChI |

InChI=1S/C27H27BrN2O3/c28-23-13-11-22(12-14-23)27(33)15-17-30(18-16-27)26(32)24(19-20-7-3-1-4-8-20)29-25(31)21-9-5-2-6-10-21/h1-14,24,33H,15-19H2,(H,29,31) |

InChI Key |

HETBRWGTYNKOIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Dihydro K22: An In-Depth Technical Guide on the Core Mechanism of Action

Disclaimer: This document provides a detailed overview of the mechanism of action of the antiviral compound K22. While "Dihydro K22" is known to be a derivative of K22, specific research on its mechanism of action, quantitative data, and experimental protocols is not publicly available at the time of this writing. The information presented herein is based on the published research for the parent compound, K22, and it is presumed that this compound may share a similar mechanism of action. This assumption should be validated by specific experimental evidence.

Executive Summary

K22 is a potent, broad-spectrum antiviral compound that has demonstrated significant inhibitory activity against a wide range of RNA viruses, particularly members of the Nidovirales order, which includes coronaviruses.[1][2] Its mechanism of action is centered on the disruption of viral replication at an early, post-entry stage by targeting the formation of the viral replication organelle.[1][3] Specifically, K22 impairs the biogenesis of double-membrane vesicles (DMVs), which are essential for viral RNA synthesis.[1][3] This inhibition of a fundamental and conserved step in the viral life cycle likely accounts for its broad antiviral activity.[1][2]

Core Mechanism of Action

The primary mechanism of action of K22 is the inhibition of viral RNA synthesis through the disruption of the formation of the viral replication complex.[1][3] This process can be broken down into the following key stages:

-

Post-Entry Inhibition: Time-of-addition experiments have consistently shown that K22 is most effective when added after the virus has entered the host cell, indicating that it does not block viral entry but rather a subsequent step in the replication cycle.[1][3]

-

Targeting Replication Organelle Formation: Positive-strand RNA viruses, including coronaviruses, remodel host cell membranes to create specialized structures called replication organelles. These organelles, which include double-membrane vesicles (DMVs), provide a protected environment for viral RNA replication.[4][5] Electron microscopy studies have revealed that K22 treatment leads to a significant reduction in the formation of these DMVs.[1][3]

-

Impairment of Viral RNA Synthesis: By preventing the formation of functional replication organelles, K22 effectively halts viral RNA synthesis. This is evidenced by a marked reduction in the levels of double-stranded RNA (dsRNA), an intermediate product of viral replication, in K22-treated cells.[1][2]

-

Putative Target - nsp6: While the direct cellular or viral target of K22 has not been definitively identified, resistance to K22 has been mapped to mutations in the viral non-structural protein 6 (nsp6).[3] nsp6 is a transmembrane protein that plays a crucial role in the formation of DMVs, further supporting the proposed mechanism of action.

Signaling Pathway and Molecular Interactions

The following diagram illustrates the proposed signaling pathway for K22's antiviral activity, highlighting its interference with the viral replication cycle.

Caption: Proposed mechanism of action of K22 in inhibiting viral replication.

Quantitative Data Summary

The following tables summarize the reported antiviral activity of K22 against various viruses. It is important to note that these values can vary depending on the cell line, viral strain, and experimental conditions used.

Table 1: Antiviral Activity of K22 against Coronaviruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |

| HCoV-229E | MRC-5 | ~1 | >50 | Lundin et al., 2014 |

| MERS-CoV | Vero B4 | ~1 | >50 | Lundin et al., 2014 |

| SARS-CoV | Vero E6 | ~1 | >50 | Lundin et al., 2014 |

Table 2: Antiviral Activity of K22 against other Nidoviruses

| Virus | Cell Line | Effective Concentration (µM) | Reference |

| PRRSV | MARC-145 | 25-50 | Rappe et al., 2018[1][2] |

| EAV | BHK-21 | 25-50 | Rappe et al., 2018[1][2] |

| EToV | E-Derm | 25-50 | Rappe et al., 2018[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of K22.

Time-of-Addition Assay

This experiment is crucial for determining the stage of the viral life cycle that is inhibited by the compound.

Caption: Workflow for a time-of-addition experiment.

Protocol Details:

-

Cell Seeding: Plate a suitable host cell line (e.g., MRC-5 for HCoV-229E) in 24- or 48-well plates and grow to confluency.

-

Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Compound Addition: Add K22 at a predetermined concentration at various time points before, during, and after infection.

-

Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).

-

Quantification: Collect the cell culture supernatant and/or cell lysates and determine the viral titer using methods such as plaque assays or TCID50 assays. Alternatively, viral RNA can be quantified using RT-qPCR.

-

Analysis: Compare the viral yield in treated wells to that in untreated (DMSO control) wells to determine the percentage of inhibition at each time point.

dsRNA Immunofluorescence Assay

This assay is used to visualize the effect of the compound on viral RNA replication intermediates.

Caption: Workflow for dsRNA immunofluorescence staining.

Protocol Details:

-

Cell Culture: Grow cells on glass coverslips.

-

Treatment and Infection: Treat the cells with K22 or a vehicle control (DMSO) before or after infecting with the virus.

-

Fixation and Permeabilization: At a specific time post-infection, fix the cells with a chemical fixative like paraformaldehyde, followed by permeabilization to allow antibody entry.

-

Immunostaining: Incubate the cells with a primary antibody specific for dsRNA, followed by a fluorescently labeled secondary antibody.

-

Microscopy: Mount the coverslips and visualize the dsRNA signal using a fluorescence microscope. The intensity and distribution of the dsRNA signal in treated versus untreated cells are then compared.

Conclusion

The available scientific literature strongly indicates that K22 is a promising antiviral compound with a novel mechanism of action that targets a conserved step in the replication of a broad range of RNA viruses. Its ability to inhibit the formation of the viral replication organelle makes it an attractive candidate for further development as a broad-spectrum antiviral agent. While it is plausible that this compound functions through a similar mechanism, dedicated studies are required to confirm its specific mode of action, antiviral efficacy, and molecular targets. Researchers and drug development professionals are encouraged to conduct comparative studies between K22 and this compound to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotics and Antivirals | DC Chemicals [dcchemicals.com]

- 5. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Dihydro K22

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro K22 is a derivative of the potent antiviral compound K22, which has demonstrated broad-spectrum activity against a range of viruses, including coronaviruses. The mechanism of action of K22 involves the inhibition of viral replication through the disruption of host cell membrane remodeling, a critical step for the formation of viral replication organelles. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, including a plausible synthetic route, detailed experimental protocols, and a summary of its physicochemical characteristics. Furthermore, this guide illustrates the proposed mechanism of action through a detailed signaling pathway diagram, offering valuable insights for researchers in virology and medicinal chemistry.

Chemical Properties of this compound

This compound, a derivative of the antiviral agent K22, possesses a complex molecular structure amenable to synthetic modification.[1] While specific experimental data for this compound is limited, the properties of its parent compound, K22, provide a foundational understanding.

Table 1: Physicochemical Properties of this compound and K22

| Property | This compound | K22 |

| CAS Number | 2926907-58-4 | 2141978-86-9 |

| Molecular Formula | C27H27BrN2O3 | C27H25BrN2O3 |

| Molecular Weight | 507.42 g/mol | 505.4 g/mol |

| Appearance | Solid | - |

| SMILES | O=C(C1=CC=CC=C1)NC(CC2=CC=CC=C2)C(N3CCC(C4=CC=C(C=C4)Br)(CC3)O)=O | O=C(C1=CC=CC=C1)N/C(C(N2CCC(C3=CC=C(C=C3)Br)(CC2)O)=O)=C\C4=CC=CC=C4 |

| Solubility | - | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml |

| UV max | - | 221, 282 nm |

Note: Data for K22 is provided for reference where specific data for this compound is unavailable.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be logically divided into the formation of the piperidine and the N-acylated amino acid moieties, followed by a final amide bond formation.

Experimental Protocols

Step 1: Synthesis of 4-(4-bromophenyl)-4-hydroxypiperidine

This intermediate can be synthesized via a Grignard reaction between 4-bromophenylmagnesium bromide and 4-piperidone.

-

Materials: 4-piperidone, 4-bromobromobenzene, magnesium turnings, anhydrous diethyl ether, hydrochloric acid.

-

Procedure:

-

Prepare the Grignard reagent by reacting 4-bromobromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Cool the Grignard solution in an ice bath and add a solution of 4-piperidone in anhydrous diethyl ether dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of N-Benzoyl-L-phenylalanine

This intermediate is prepared by the acylation of L-phenylalanine with benzoyl chloride.

-

Materials: L-phenylalanine, benzoyl chloride, sodium hydroxide, diethyl ether.

-

Procedure:

-

Dissolve L-phenylalanine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath and add benzoyl chloride dropwise with vigorous stirring.

-

Continue stirring for 1 hour at room temperature.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

-

Step 3: Coupling of Intermediates to form this compound

The final step involves the formation of an amide bond between 4-(4-bromophenyl)-4-hydroxypiperidine and N-Benzoyl-L-phenylalanine using a suitable coupling agent.

-

Materials: 4-(4-bromophenyl)-4-hydroxypiperidine, N-Benzoyl-L-phenylalanine, a coupling agent (e.g., HATU, HBTU, or DCC), a base (e.g., DIPEA or triethylamine), and a suitable solvent (e.g., DMF or DCM).

-

Procedure:

-

Dissolve N-Benzoyl-L-phenylalanine, the coupling agent, and the base in the chosen solvent.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add 4-(4-bromophenyl)-4-hydroxypiperidine to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid, a mild base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

-

Mechanism of Action

This compound is a derivative of K22, a compound known to inhibit a broad range of coronaviruses and other positive-strand RNA viruses.[2][3][4][5] The antiviral activity of K22 is attributed to its ability to interfere with the formation of viral replication organelles.[2] These viruses remodel host cell membranes, particularly the endoplasmic reticulum, to create double-membrane vesicles (DMVs) that serve as a scaffold for viral RNA synthesis.[1] K22 prevents the hijacking and remodeling of these host membranes, thereby inhibiting a critical step in the viral life cycle.[1][2] This mechanism suggests that this compound may target a highly conserved process among these viruses, making it a promising candidate for a broad-spectrum antiviral agent.

Conclusion

This compound represents a promising scaffold for the development of novel antiviral therapeutics. While further studies are required to fully elucidate its chemical properties and optimize its synthesis, the information presented in this guide provides a solid foundation for future research. The proposed synthetic route offers a viable strategy for obtaining this compound for biological evaluation. Understanding its mechanism of action, inherited from its parent compound K22, highlights a key vulnerability in the life cycle of many pathogenic viruses. This technical guide serves as a valuable resource for scientists working on the front lines of antiviral drug discovery and development.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor | Semantic Scholar [semanticscholar.org]

- 5. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of K22: A Potent Pan-Coronavirus and Flavivirus Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of the antiviral compound K22. While this document focuses on K22, it is intended to inform research on related compounds, including its dihydro-derivative, referred to as Dihydro K22. K22, chemically identified as (Z)-N-(3-(4-(4-bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide, has emerged as a promising broad-spectrum antiviral agent.[1] It exhibits potent inhibitory activity against a wide range of positive-strand RNA viruses, most notably members of the Coronaviridae and Flaviviridae families.[1][2]

The primary mechanism of action of K22 involves the disruption of viral RNA synthesis.[2][3] It achieves this by targeting the formation of double-membrane vesicles (DMVs), which are essential components of the viral replication machinery.[2][3] The viral non-structural protein 6 (nsp6) has been identified as the likely target of K22, a key protein involved in the biogenesis of these replication organelles.[1] This guide will delve into the quantitative data supporting the antiviral activity of K22, detail the experimental protocols used in its characterization, and provide visual representations of its mechanism of action and experimental workflows.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy of K22 has been quantified against a diverse panel of viruses. The half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50) are key parameters in determining the therapeutic potential of an antiviral compound. A high selectivity index (SI), calculated as the ratio of CC50 to IC50, is indicative of a favorable safety profile.

| Virus Family | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Coronaviridae | Human Coronavirus 229E (HCoV-229E) | MRC-5 | 0.7 | >10 (inferred) | >14 |

| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Human Airway Epithelia | - | - | - | |

| Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) | Vero | - | - | - | |

| Feline Coronavirus (FCoV) | FCWF | - | - | - | |

| Murine Hepatitis Virus (MHV) | L-929 | - | - | - | |

| Avian Infectious Bronchitis Virus (IBV) | Vero | - | - | - | |

| Flaviviridae | Zika Virus (ZIKV) | Vero | 2.1 - 2.5 | >20 | >8 |

| West Nile Virus (WNV) | Vero | 2.8 - 8.4 | >20 | >2.4 | |

| Usutu Virus (USUV) | Vero | 5.9 - 10 | >20 | >2 | |

| Wesselsbron Virus (WESSV) | Vero | - | - | - | |

| Hepatitis C Virus (HCV) | Huh7-Lunet | 7.0 | 21.3 | 3.0 |

Note: Some IC50 and CC50 values were not explicitly provided in the reviewed literature and are indicated by "-". The selectivity index for HCoV-229E is inferred from the provided IC50 and a statement of low cytotoxicity.

Mechanism of Action: Inhibition of Viral Replication Organelle Formation

K22 exerts its antiviral effect by targeting a critical and conserved step in the replication cycle of many positive-strand RNA viruses: the formation of replication organelles. These specialized structures, often in the form of double-membrane vesicles (DMVs), provide a protected environment for viral RNA synthesis.

The proposed mechanism of action for K22 is as follows:

-

Viral Entry and Polyprotein Processing: Following entry into the host cell, the viral RNA is translated into a large polyprotein, which is then cleaved by viral proteases into individual non-structural proteins (nsps).

-

Membrane Remodeling: A complex of nsps, including nsp3, nsp4, and the target of K22, nsp6, induces the rearrangement of host cell membranes, typically derived from the endoplasmic reticulum, to form DMVs.[1]

-

K22 Intervention: K22 is believed to interact with nsp6, a transmembrane protein crucial for the initiation of DMV formation. This interaction disrupts the function of the nsp complex responsible for membrane curvature and vesicle formation.[1]

-

Inhibition of RNA Synthesis: By preventing the formation of functional DMVs, K22 denies the viral replication machinery its protected niche. This leads to a significant reduction in the synthesis of new viral RNA.[2][3]

The following diagram illustrates the proposed signaling pathway and the point of intervention by K22.

Caption: Proposed mechanism of action of K22, inhibiting viral replication by targeting the nsp3-nsp4-nsp6 complex and preventing the formation of double-membrane vesicles (DMVs).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity of K22. These protocols are generalized and may require optimization for specific viruses and cell lines.

Plaque Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

-

Susceptible host cell line (e.g., MRC-5 for HCoV-229E, Vero for flaviviruses)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Virus stock of known titer

-

K22 compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Overlay medium (e.g., cell culture medium with 1% low-melting-point agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Compound Dilution: Prepare a serial dilution of K22 in cell culture medium. A DMSO control (vehicle) should also be prepared.

-

Infection: When cells are confluent, remove the growth medium and wash the monolayer with PBS. Infect the cells with a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Compound Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the different concentrations of K22 or the DMSO control to the respective wells.

-

Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cell monolayer with the overlay medium containing the corresponding concentration of K22 or DMSO.

-

Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 33-37°C) until plaques are visible (typically 2-5 days).

-

Staining: Fix the cells with 4% formaldehyde and then stain with crystal violet solution.

-

Plaque Counting and IC50 Determination: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the log of the K22 concentration and fitting the data to a dose-response curve.

Time-of-Addition Assay

This assay helps to determine the stage of the viral life cycle that is inhibited by the antiviral compound.

Materials:

-

Confluent monolayer of host cells in a multi-well plate

-

Virus stock

-

K22 at a fixed concentration (e.g., 5-10 times the IC50)

-

Cell culture medium

Procedure:

-

Experimental Setup: The experiment is divided into different treatment windows:

-

Pre-treatment: Cells are treated with K22 for a defined period (e.g., 2 hours) before infection. The compound is then removed before adding the virus.

-

Co-treatment: K22 is added to the cells simultaneously with the virus.

-

Post-treatment: K22 is added at various time points after viral infection (e.g., 0, 2, 4, 6, 8 hours post-infection).

-

-

Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Compound Addition and Removal: Add and remove K22 according to the experimental setup for each treatment window.

-

Incubation: Incubate the plates for a full replication cycle (e.g., 24-48 hours).

-

Quantification of Viral Yield: Harvest the supernatant and/or cell lysate and quantify the viral yield using a suitable method, such as a plaque assay or RT-qPCR for viral RNA.

-

Data Analysis: Plot the viral yield against the time of compound addition. A significant reduction in viral yield during a specific treatment window indicates that the compound targets a viral replication step within that timeframe. For K22, potent inhibition is observed when the compound is added up to 6-8 hours post-infection, indicating it targets an early, post-entry stage of the viral life cycle.[1]

Immunofluorescence Assay for Viral dsRNA

This assay is used to visualize the effect of the antiviral compound on the formation of viral replication complexes by detecting double-stranded RNA (dsRNA), a hallmark of viral RNA replication.

Materials:

-

Host cells grown on coverslips in a multi-well plate

-

Virus stock

-

K22 compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against dsRNA (e.g., J2 monoclonal antibody)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Infection: Seed cells on coverslips. The following day, infect the cells with the virus in the presence of K22 or a DMSO control.

-

Fixation and Permeabilization: At a specific time post-infection (e.g., 18-24 hours), fix the cells with paraformaldehyde and then permeabilize them with Triton X-100.

-

Blocking: Block non-specific antibody binding with the blocking solution.

-

Antibody Incubation: Incubate the cells with the primary anti-dsRNA antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope. In untreated infected cells, distinct puncta of dsRNA staining are observed, corresponding to the viral replication complexes. In K22-treated cells, a significant reduction or absence of dsRNA staining is expected, confirming the inhibition of viral RNA synthesis.[1]

Experimental and Logical Workflows

The development and characterization of an antiviral compound like K22 follow a logical workflow, from initial screening to detailed mechanistic studies.

Caption: A typical workflow for the discovery and preclinical development of an antiviral compound like K22.

Synthesis of K22

Pharmacokinetics

To date, there is no publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of K22. Further studies are required to evaluate its in vivo stability, bioavailability, and metabolic fate to determine its potential as a therapeutic agent.

Conclusion

K22 is a potent and broad-spectrum antiviral compound that targets a conserved and crucial step in the replication of coronaviruses and flaviviruses. Its mechanism of action, the inhibition of viral replication organelle formation through the targeting of nsp6, makes it an attractive candidate for further development. The quantitative data on its antiviral activity and its favorable selectivity index in vitro underscore its potential. While further studies are needed to elucidate its pharmacokinetic profile and in vivo efficacy, the information presented in this technical guide provides a solid foundation for researchers and drug developers working on K22 and related compounds, such as this compound. The detailed experimental protocols and workflow diagrams offer a practical framework for the continued investigation of this promising class of antiviral agents.

References

The Antiviral Compound K22: A Technical Guide to its Biological Targets and Pathways

Disclaimer: Initial searches for "Dihydro K22" did not yield relevant results. This document focuses on the well-characterized antiviral compound K22 , which is presumed to be the intended subject of the query.

Introduction

K22 is a potent antiviral compound that has demonstrated broad-spectrum activity against a range of RNA viruses, most notably members of the Coronaviridae family.[1] Its mechanism of action involves the disruption of a critical and conserved step in the viral life cycle: the formation of replication organelles. This technical guide provides a comprehensive overview of the biological targets and signaling pathways of K22, along with detailed experimental methodologies for its characterization, aimed at researchers, scientists, and drug development professionals.

Biological Target and Mechanism of Action

The primary biological target of K22 is the viral replication machinery, specifically the formation of double-membrane vesicles (DMVs).[2] These DMVs are specialized structures derived from host cell membranes that serve as the sites for viral RNA synthesis, shielding the viral genetic material from host immune surveillance. K22 is thought to exert its inhibitory effect by targeting the viral non-structural protein 6 (nsp6).[3] Nsp6 is a transmembrane protein that plays a crucial role in the biogenesis of these replication organelles.[3] By interfering with nsp6 function, K22 prevents the hijacking and rearrangement of host cell membranes, thereby inhibiting the formation of the replication-transcription complex (RTC).[4][5] This ultimately leads to a significant reduction in viral RNA synthesis and the production of new infectious virions.[5][6]

Affected Signaling Pathway: Coronavirus Replication

K22 directly interferes with the coronavirus replication cycle. The pathway, and the point of inhibition by K22, can be visualized as follows:

Caption: Inhibition of Coronavirus Replication by K22.

Quantitative Data: Antiviral Activity and Cytotoxicity

The antiviral efficacy of K22 has been quantified against various viruses. The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values.

| Virus Family | Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Coronaviridae | Human Coronavirus 229E (HCoV-229E) | MRC-5 | Plaque Assay | ~0.3 | >47 | >157 | [2] |

| Flaviviridae | Zika Virus (ZIKV) | Vero | TCID50 | 2.1 - 2.5 | >50 | >20 | [3] |

| Flaviviridae | West Nile Virus (WNV) | Vero | TCID50 | 2.8 - 8.4 | >50 | >6 | [3] |

| Flaviviridae | Japanese Encephalitis Virus (JEV) | Vero | TCID50 | 0.5 - 4.4 | >50 | >11 | [3] |

| Flaviviridae | Yellow Fever Virus (YFV) | Vero | TCID50 | 1.8 - 2.3 | >50 | >21 | [3] |

| Flaviviridae | Hepatitis C Virus (HCV) | Huh-7 | Luciferase | 7.0 | 21.3 | 3.0 | [7] |

| Arteriviridae | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | MARC-145 | Titer Reduction | <40 | >40 | N/A | [5] |

| Arteriviridae | Equine Arteritis Virus (EAV) | BHK-21 | Titer Reduction | <40 | >40 | N/A | [5] |

Experimental Protocols

The characterization of K22's antiviral activity relies on several key experimental methodologies. Below are detailed descriptions of these protocols.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and determining the IC50 value of an antiviral compound.

Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of serial dilutions of the test compound. The cells are then covered with a semi-solid overlay to restrict the spread of progeny virus, leading to the formation of localized zones of cell death (plaques). The reduction in the number of plaques in treated versus untreated wells is used to calculate the inhibitory activity of the compound.[3][8]

Detailed Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, MRC-5) in 6- or 12-well plates and incubate until a confluent monolayer is formed.[9]

-

Compound Preparation: Prepare serial dilutions of K22 in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium to the final desired concentrations.

-

Infection: Pre-treat the cell monolayers with the diluted K22 for a specified period (e.g., 2 hours).[7] Subsequently, infect the cells with a viral suspension calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Adsorption: Incubate the plates for 1-2 hours to allow for viral attachment and entry.[3]

-

Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., containing methylcellulose or agarose) with the corresponding concentrations of K22.[8]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye such as crystal violet to visualize the plaques.[10] Count the number of plaques in each well and calculate the percentage of plaque reduction relative to the untreated control. The IC50 value is determined by non-linear regression analysis.

Quantitative Reverse Transcription PCR (qRT-PCR)

This technique is used to quantify viral RNA levels in infected cells, providing a direct measure of the impact of the antiviral compound on viral replication.

Principle: Total RNA is extracted from infected cells that have been treated with the antiviral compound. The viral RNA is then reverse transcribed into complementary DNA (cDNA), which is subsequently quantified using real-time PCR with primers and probes specific to a viral gene.[1][11]

Detailed Methodology:

-

Cell Culture and Treatment: Seed cells in a multi-well plate, treat with various concentrations of K22, and infect with the virus.

-

RNA Extraction: At a designated time post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial kit or a standard protocol like TRIzol extraction.[12]

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and either random primers or a virus-specific primer.[1]

-

Real-Time PCR: Perform real-time PCR using a master mix containing a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan), along with primers specific to a conserved region of the viral genome.

-

Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the amount of target nucleic acid, is determined for each sample. Relative quantification of viral RNA can be calculated using the ΔΔCt method, normalizing to a housekeeping gene, or absolute quantification can be performed using a standard curve of known concentrations of viral RNA or DNA.[11]

Immunofluorescence Assay

This imaging-based method is used to visualize viral proteins within infected cells and to assess the effect of the antiviral compound on viral protein expression and localization.

Principle: Infected cells, treated or untreated with the antiviral compound, are fixed and permeabilized. A primary antibody specific to a viral antigen (e.g., nucleocapsid or spike protein) is used to label the target protein. A secondary antibody conjugated to a fluorophore then binds to the primary antibody, allowing for visualization by fluorescence microscopy.[4][13]

Detailed Methodology:

-

Cell Culture on Coverslips: Grow cells on glass coverslips in a multi-well plate. Treat with K22 and infect with the virus as described previously.[7]

-

Fixation and Permeabilization: At the desired time point, fix the cells with a solution like 4% paraformaldehyde to preserve cell morphology and antigenicity.[14] If the target antigen is intracellular, permeabilize the cell membranes with a detergent such as Triton X-100.[14]

-

Blocking: Incubate the cells with a blocking solution (e.g., bovine serum albumin or normal goat serum) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the cells with a primary antibody specific to the viral protein of interest. Following washes to remove unbound primary antibody, incubate with a fluorescently labeled secondary antibody.[2]

-

Counterstaining and Mounting: Stain the cell nuclei with a DNA-binding dye like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. The intensity and distribution of the fluorescent signal corresponding to the viral protein can be qualitatively and quantitatively analyzed.[4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the antiviral activity of K22.

Caption: A typical experimental workflow for assessing K22.

Conclusion

K22 represents a promising antiviral candidate with a well-defined mechanism of action targeting a conserved step in the replication of numerous RNA viruses. Its ability to inhibit the formation of viral replication organelles by targeting nsp6-mediated membrane remodeling makes it a valuable tool for studying viral replication and a potential lead for the development of broad-spectrum antiviral therapeutics. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of K22 and other antiviral compounds with similar mechanisms of action.

References

- 1. clyte.tech [clyte.tech]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 4. Immunofluorescence‐Mediated Detection of Respiratory Virus Infections in Human Airway Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Identification of an Antiviral Compound from the Pandemic Response Box that Efficiently Inhibits SARS-CoV-2 Infection In Vitro [mdpi.com]

- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. protocols.io [protocols.io]

- 11. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 12. mcgill.ca [mcgill.ca]

- 13. Development of an immunofluorescence assay for detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sinobiological.com [sinobiological.com]

In Vitro Efficacy of Dihydro K22 Against RNA Viruses: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the in vitro efficacy of the antiviral compound K22 against a range of RNA viruses. Dihydro K22 is a derivative of K22; however, specific efficacy and cytotoxicity data for this compound are not currently available in the public domain.[1][2][3][4][5][6] The information presented herein on the parent compound K22 serves as a foundational reference for understanding the potential antiviral profile of its derivatives.

Executive Summary

The small molecule inhibitor K22 has demonstrated broad and potent antiviral activity against a variety of positive-strand RNA viruses, particularly those belonging to the Coronaviridae and Flaviviridae families.[1][7][8] Its mechanism of action is attributed to the inhibition of viral RNA synthesis through the impairment of the formation of double-membrane vesicles (DMVs), which are essential for viral replication.[9][10] This guide summarizes the available quantitative data on the in vitro efficacy of K22, details the experimental protocols used to determine its antiviral activity and cytotoxicity, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Antiviral Efficacy of K22

The in vitro antiviral activity of K22 has been evaluated against several RNA viruses. The following tables summarize the key quantitative data from published studies, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50).

Table 1: Antiviral Activity of K22 against Flaviviridae

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Zika Virus (ZIKV) | Vero | 2.1 - 2.5 | >10 | >4 - >4.8 | [7] |

Table 2: Antiviral Activity of K22 against Coronaviridae and other Nidovirales

| Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Human Coronavirus 229E (HCoV-229E) | Huh-7 | ~0.3 | >20 | >67 | Lundin et al., 2014 |

| MERS-CoV | Huh-7 | ~0.4 | >20 | >50 | Lundin et al., 2014 |

| SARS-CoV | Vero-E6 | ~5 | >20 | >4 | Lundin et al., 2014 |

| Feline Infectious Peritonitis Virus (FIPV) | fcwf-4 | ~0.3 | >20 | >67 | Lundin et al., 2014 |

| Porcine Epidemic Diarrhea Virus (PEDV) | Vero-E6 | ~0.5 | >20 | >40 | Lundin et al., 2014 |

| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | MARC-145 | 25-50 | >50 | >1 - >2 | [9] |

| Equine Arteritis Virus (EAV) | BHK-21 | 25-50 | >50 | >1 - >2 | [9] |

| White Bream Virus (WBV) | EPC | <50 | >50 | >1 | [9] |

Note: Data from "Lundin et al., 2014" is cited in multiple search results but the primary paper was not directly retrieved in the final search. The data is presented here based on consistent citation across multiple sources.

Experimental Protocols

This section details the methodologies employed in the cited studies to assess the in vitro efficacy and cytotoxicity of K22.

Cell Lines and Virus Strains

-

Cell Lines: A variety of mammalian and fish cell lines were used for viral propagation and antiviral assays, including Vero (African green monkey kidney), Huh-7 (human hepatoma), MARC-145 (monkey kidney), BHK-21 (baby hamster kidney), and EPC (Epithelioma papulosum cyprini).

-

Virus Strains: The studies utilized laboratory-adapted strains of the RNA viruses listed in the tables above.

Antiviral Activity Assays

Virus Yield Reduction Assay:

-

Seed susceptible cells in 96-well plates and incubate until they form a confluent monolayer.

-

Pre-treat the cells with serial dilutions of K22 or this compound for a specified period (e.g., 1-4 hours).

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

After an adsorption period (e.g., 1 hour), remove the virus inoculum and add fresh medium containing the corresponding concentrations of the compound.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 24-48 hours).

-

Collect the cell culture supernatant and determine the viral titer using a 50% tissue culture infectious dose (TCID50) assay or a plaque assay.

-

The EC50 value is calculated as the compound concentration that reduces the viral titer by 50% compared to the untreated virus control.

Immunofluorescence-based Assay:

-

Follow steps 1-5 of the Virus Yield Reduction Assay.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells and stain for a viral antigen (e.g., viral E protein for ZIKV) or double-stranded RNA (dsRNA) using a specific primary antibody.

-

Use a fluorescently labeled secondary antibody for detection.

-

Analyze the percentage of infected cells by fluorescence microscopy or flow cytometry.

-

The EC50 value is the compound concentration that reduces the number of infected cells by 50%.

Cytotoxicity Assays

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

-

Seed cells in a 96-well plate and incubate until they reach the desired confluency.

-

Treat the cells with serial dilutions of K22 or this compound for the same duration as the antiviral assay.

-

Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The CC50 value is the compound concentration that reduces cell viability by 50% compared to the untreated control.

CellTiter-Glo® Luminescent Cell Viability Assay:

-

Follow steps 1 and 2 of the MTT assay.

-

Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure the luminescence using a luminometer.

-

The CC50 value is calculated as the compound concentration that reduces the luminescent signal by 50%.

Visualizations: Mechanism of Action and Experimental Workflow

Proposed Mechanism of Action of K22

The following diagram illustrates the proposed mechanism of action for K22, which involves the inhibition of viral replication by preventing the formation of double-membrane vesicles (DMVs).

Caption: Proposed mechanism of action of K22 against positive-strand RNA viruses.

General Workflow for In Vitro Antiviral Efficacy Testing

The diagram below outlines a typical experimental workflow for evaluating the in vitro antiviral activity of a compound like this compound.

Caption: General workflow for assessing the in vitro antiviral efficacy.

Conclusion

The parent compound K22 exhibits significant in vitro antiviral activity against a range of clinically relevant RNA viruses. Its mode of action, targeting a conserved step in the viral replication cycle, makes it an attractive candidate for the development of broad-spectrum antiviral agents. While specific data for this compound is not yet publicly available, the extensive research on K22 provides a strong rationale for investigating its derivatives. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds.

References

- 1. Antibiotics and Antivirals | DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Virus Protease | DC Chemicals [dcchemicals.com]

- 4. This compound|CAS 2926907-58-4|DC Chemicals [dcchemicals.com]

- 5. Secutrelvir|CAS 2996148-73-1|DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting membrane-bound viral RNA synthesis reveals potent inhibition of diverse coronaviruses including the middle East respiratory syndrome virus. [sonar.ch]

Dihydro K22 and its Impact on the Viral Replication Cycle: A Technical Guide

Disclaimer: This technical guide focuses on the antiviral agent K22. Dihydro K22 is a derivative of K22, however, publicly available research specifically detailing the antiviral effects, mechanism of action, and experimental data for this compound is limited. The information presented herein is based on the extensive research conducted on the parent compound, K22, and is intended to serve as a comprehensive reference for researchers, scientists, and drug development professionals. The molecular formula of this compound is C27H27BrN2O3, differing from K22 (C27H25BrN2O3) by the addition of two hydrogen atoms, suggesting a reduction of a double bond. It is plausible that this compound shares a similar mechanism of action with K22, but this remains to be experimentally verified.

Executive Summary

Positive-strand RNA viruses, a group that includes significant human pathogens like coronaviruses and flaviviruses, remodel host cell membranes to create specialized structures for their replication. These replication organelles, often in the form of double-membrane vesicles (DMVs), provide a protected environment for viral RNA synthesis. The small molecule inhibitor K22 has emerged as a potent and broad-spectrum antiviral agent that targets this crucial stage of the viral life cycle. This guide provides an in-depth overview of the effects of K22 on the viral replication cycle, including quantitative data on its antiviral activity, detailed experimental protocols, and a visual representation of its proposed mechanism of action.

Antiviral Activity of K22

K22 has demonstrated significant antiviral activity against a wide range of positive-strand RNA viruses, primarily within the Coronaviridae and Flaviviridae families. Its efficacy is typically measured by the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit viral replication by 50%.

Activity Against Coronaviruses

K22 exhibits potent inhibitory effects on various human and animal coronaviruses. The compound was initially identified in a screen for inhibitors of Human Coronavirus 229E (HCoV-229E).

Table 1: Antiviral Activity of K22 against various Coronaviruses

| Virus | Cell Line | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| Human Coronavirus 229E (HCoV-229E) | MRC-5 | Plaque Reduction | 0.7 | >10 | >14.3 | [1] |

| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Vero | Virus Yield Reduction | ~5 | >50 | >10 | [2] |

| Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) | Vero | Virus Yield Reduction | ~5 | >50 | >10 | [2] |

| Feline Coronavirus (FCoV) | FCWF | Reporter Gene Assay | ~1 | >25 | >25 | [2] |

| Murine Hepatitis Virus (MHV) | L929 | Reporter Gene Assay | ~2.5 | >25 | >10 | [2] |

| Avian Infectious Bronchitis Virus (IBV) | Vero | Virus Yield Reduction | ~10 | >50 | >5 | [2] |

Activity Against Flaviviruses

Subsequent research has demonstrated the broad-spectrum nature of K22, with significant activity against several members of the Flaviviridae family.

Table 2: Antiviral Activity of K22 against various Flaviviruses

| Virus | Cell Line | Assay Type | IC50 (µM) at 24h p.i. | IC50 (µM) at 48h p.i. | Reference |

| Zika Virus (ZIKV) | Vero | TCID50 | 2.5 | 2.1 | [3] |

| Japanese Encephalitis Virus (JEV) | Vero | TCID50 | 0.5 | 4.4 | [3] |

| Yellow Fever Virus (YFV) | Vero | TCID50 | 3.7 | 2.8 | [3] |

| West Nile Virus (WNV) | Vero | TCID50 | 1.8 | 1.5 | [3] |

| Usutu Virus (USUV) | Vero | TCID50 | 4.1 | 3.9 | [3] |

| Wesselsbron Virus (WESSV) | Vero | TCID50 | >10 | >10 | [3] |

| Hepatitis C Virus (HCV) | Huh7-Lunet | Reporter Gene Assay | >10 | - | [3] |

| Bovine Viral Diarrhea Virus (BVDV) | MDBK | TCID50 | >10 | - | [3] |

Mechanism of Action

K22 targets a post-entry stage of the viral replication cycle, specifically interfering with the formation of viral replication organelles.[3][4] The proposed mechanism centers on the inhibition of double-membrane vesicle (DMV) biogenesis, which are essential for viral RNA synthesis.[2]

For coronaviruses, evidence suggests that K22 targets the non-structural protein 6 (nsp6), a multi-spanning transmembrane protein crucial for the formation of DMVs.[1][2] By disrupting the function of nsp6, K22 prevents the extensive rearrangement of host cell membranes that is necessary for the virus to establish its replication factories. This leads to a significant reduction in viral RNA synthesis and, consequently, the production of new viral particles.[2][5]

Caption: Proposed mechanism of action of this compound (inferred from K22).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on K22.

Plaque Reduction Assay (for Coronaviruses)

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50).

-

Cell Seeding: Seed confluent monolayers of a suitable cell line (e.g., MRC-5 for HCoV-229E) in 6-well plates.

-

Compound Preparation: Prepare serial dilutions of K22 in culture medium.

-

Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of the various concentrations of K22.

-

Incubation: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of K22.

-

Plaque Visualization: Incubate the plates for 3-5 days until plaques are visible. Fix the cells with a solution like 4% formaldehyde and stain with a crystal violet solution.

-

Quantification: Count the number of plaques in each well and calculate the IC50 value.

Caption: Workflow for a Plaque Reduction Assay.

TCID50 Assay (for Flaviviruses)

The 50% Tissue Culture Infectious Dose (TCID50) assay determines the virus titer by identifying the dilution at which 50% of the cell cultures are infected.

-

Cell Seeding: Seed a suitable cell line (e.g., Vero cells) in 96-well plates.

-

Compound Pre-treatment: Treat the cells with various concentrations of K22 for a specified period (e.g., 4 hours).[3]

-

Infection: Infect the cells with a serial dilution of the virus.[3]

-

Incubation: Incubate the plates for several days (e.g., 5-7 days).

-

CPE Observation: Observe the cells for cytopathic effect (CPE) under a microscope.

-

Calculation: Determine the TCID50 titer using the Reed-Muench method. The IC50 is then calculated based on the reduction in viral titer at different K22 concentrations.

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is inhibited by the compound.

-

Synchronized Infection: Infect a monolayer of cells with a high multiplicity of infection (MOI) for a short period (e.g., 1 hour) at 4°C to allow attachment but not entry.

-

Initiate Infection: Shift the temperature to 37°C to allow synchronized entry and replication.

-

Compound Addition: Add a fixed, effective concentration of K22 at different time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

-

Virus Yield Measurement: Harvest the cell supernatant at a late time point (e.g., 24 hours post-infection) and determine the virus titer using a plaque assay or TCID50 assay.

-

Analysis: The time point at which the addition of K22 no longer inhibits viral replication indicates when the targeted step in the replication cycle is completed. For K22, it was shown to be effective when added up to 6-8 hours post-infection, indicating it targets an early, post-entry stage.[4]

Caption: Workflow for a Time-of-Addition Assay.

Electron Microscopy

Transmission electron microscopy (TEM) is used to visualize the ultrastructural changes in infected cells and the effect of the compound on the formation of replication organelles.

-

Cell Culture and Infection: Grow cells on a suitable substrate (e.g., Aclar film) and infect with the virus in the presence or absence of K22.

-

Fixation: At a specific time post-infection (e.g., 18 hours), fix the cells with glutaraldehyde.

-

Post-fixation and Staining: Post-fix with osmium tetroxide, stain with uranyl acetate, and dehydrate through an ethanol series.

-

Embedding and Sectioning: Embed the cells in resin and cut ultra-thin sections.

-

Imaging: Examine the sections using a transmission electron microscope to observe the presence and morphology of DMVs. Studies on K22 showed a significant reduction in the formation of DMVs in treated cells.[5]

Conclusion

The antiviral agent K22 demonstrates potent and broad-spectrum activity against a range of positive-strand RNA viruses by targeting a conserved and critical step in their replication cycle: the formation of replication organelles. Its mechanism of action, involving the inhibition of DMV biogenesis, likely through the targeting of nsp6 in coronaviruses, presents a promising avenue for the development of pan-viral inhibitors. While specific data for its derivative, this compound, is not yet widely available, the extensive research on K22 provides a strong foundation for future investigations into this potentially valuable antiviral compound. Further studies are warranted to elucidate the precise molecular interactions and to evaluate the in vivo efficacy and safety of both K22 and this compound.

References

- 1. The multiple roles of nsp6 in the molecular pathogenesis of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Membrane heist: Coronavirus host membrane remodeling during replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]

Dihydro K22: A Technical Guide on its Interaction with Host Cell Factors and Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro K22, and its closely related precursor K22, are potent small-molecule inhibitors with broad-spectrum antiviral activity against a range of positive-strand RNA viruses.[1][2] These viruses, including notable pathogens from the Coronaviridae and Flaviviridae families, are characterized by their replication strategy that involves the extensive remodeling of host cell intracellular membranes to form specialized replication organelles.[1][3] This guide provides an in-depth analysis of the mechanism of action of this compound, its interaction with host cell factors, and a summary of its antiviral efficacy, supported by experimental data and methodologies.

Core Mechanism of Action: Inhibition of Viral Replication Organelle Biogenesis

The primary mechanism of action of K22 is the inhibition of membrane-bound viral RNA synthesis.[2][4] Time-of-addition experiments have demonstrated that K22 is most effective during the early stages of the post-entry phase of the viral life cycle.[2][5] Its antiviral activity is not directed at the viral enzymes themselves but rather at the formation of the replication compartments essential for viral genome replication.

Electron microscopy studies have revealed that K22 treatment severely alters the formation of these virus-induced intracellular replication structures.[1][2] Specifically, in coronavirus-infected cells, K22 prevents the formation of the characteristic double-membrane vesicles (DMVs) that serve as the sites for viral RNA synthesis.[2][4][5] This disruption of the replication organelle biogenesis is a critical aspect of its antiviral effect.

Interaction with Host Cell Membrane Remodeling

While K22 exhibits broad antiviral activity, its mechanism is believed to involve the targeting of a conserved virus-host interaction that is crucial for the rearrangement of host cell membranes.[5] The viral non-structural protein 6 (nsp6), a multi-spanning transmembrane protein, is a key viral factor implicated in the induction of these membrane rearrangements and the formation of DMVs.[5] It is speculated that K22 may interfere with the function of nsp6 or its interaction with host cell components that are essential for the biogenesis of the replication organelles.[5][6] This interference with the viral hijacking of host cellular membrane remodeling pathways is central to the antiviral activity of K22.[7]

Broad-Spectrum Antiviral Activity

K22 has demonstrated potent antiviral activity against a wide array of viruses from the order Nidovirales, including members of the Coronaviridae and Arteriviridae families, as well as viruses from the Flaviviridae family.

Coronaviridae:

-

Severe Acute Respiratory Syndrome coronavirus (SARS-CoV)[2][4][7]

-

Middle East Respiratory Syndrome coronavirus (MERS-CoV)[2][4][7]

-

Avian infectious bronchitis virus (IBV)[2]

Flaviviridae:

Arteriviridae and Torovirinae:

-

Reduces viral titers in cells infected with various viruses from these families.[4]

Quantitative Antiviral Efficacy Data

The following table summarizes the reported antiviral activity of K22 against various viruses.

| Virus Family | Virus | Cell Line | Assay Type | Effective Concentration | Reference |

| Coronaviridae | Human coronavirus 229E (HCoV-229E) | MRC-5 | Plaque Reduction | 10 µM | [6] |

| Coronaviridae | SARS-CoV | Vero | Viral Replication Inhibition | 40 µM | [4] |

| Coronaviridae | MERS-CoV | Vero | Viral Replication Inhibition | 40 µM | [4] |

| Coronaviridae | Feline coronavirus (FCoV) | Vero | Viral Replication Inhibition | 40 µM | [4] |

| Coronaviridae | Murine hepatitis virus (MHV) | Vero | Viral Replication Inhibition | 40 µM | [4] |

| Flaviviridae | Zika Virus (ZIKV) | Vero | E Protein Expression | 30 µM | [2] |

| Nidovirales | Various | Various | Infectious Titer Reduction | 25-50 µM | [5] |

Key Experimental Protocols

1. Plaque Reduction Assay (HCoV-229E):

-

Cell Seeding: MRC-5 cells are seeded in 6-well plates and grown to confluence.

-

Infection: Cell monolayers are infected with HCoV-229E at a multiplicity of infection (MOI) of 0.05 for 45 minutes at 4°C.

-

Compound Addition: K22 (10 µM) or DMSO (vehicle control) is added at specific time points relative to the end of the inoculation period.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

-

Visualization: The cell monolayers are fixed with 4% formaldehyde and stained with crystal violet to visualize and count the plaques.

2. Time-of-Addition Experiment (ZIKV):

-

Cell Seeding: Vero B4 cells are seeded in 12-well plates and allowed to reach 80% confluence.

-

Compound Treatment: K22 at various concentrations is added at specific time points relative to the time of infection with ZIKV.

-

Infection: Cells are infected with ZIKV for 1 hour.

-

Post-Infection Treatment: The inoculum is removed, and medium containing the different concentrations of K22 is added.

-

Analysis: At 24 and 48 hours post-infection, cells are harvested, and viral E protein expression is analyzed by flow cytometry. Viral infectivity in the supernatant is determined by a TCID50 assay on Vero cells.[2]

3. Immunofluorescence Analysis of Viral Replication Markers (ZIKV):

-

Cell Treatment and Infection: Vero cells are pretreated with 30 µM K22 or DMSO for 4 hours before infection with ZIKV (MOI = 0.1 TCID50/cell).

-

Incubation: The inoculum is removed after 1 hour, and cells are washed with PBS and incubated for 48 hours.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Staining: Cells are stained with antibodies against flavivirus E protein and double-stranded RNA (dsRNA) as markers for ZIKV replication. Nuclei are counterstained with DAPI, and actin is stained with phalloidin.

-

Imaging: Cells are analyzed by fluorescence microscopy.[2]

Signaling Pathway and Workflow Diagrams

Caption: Mechanism of action of this compound in inhibiting viral replication.

Caption: Experimental workflow for a plaque reduction assay.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor | Semantic Scholar [semanticscholar.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sciencedaily.com [sciencedaily.com]

Methodological & Application

Application Notes and Protocols for Dihydro K22 in Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro K22 is a derivative of the potent antiviral compound K22.[1] K22 has demonstrated broad-spectrum activity against a variety of positive-strand RNA viruses, including members of the Coronaviridae and Flaviviridae families.[2][3][4] The primary mechanism of action for K22 is the inhibition of viral RNA synthesis.[4][5] It is proposed that K22 targets a critical and conserved step in the viral replication cycle: the formation of double-membrane vesicles (DMVs). These DMVs are essential components of the viral replication-transcription complex (RTC), providing a scaffold for viral RNA replication while shielding it from host immune responses.[4][5][6] The viral non-structural protein 6 (nsp6) has been implicated as a key factor in DMV formation, and evidence suggests that K22 may exert its antiviral effect by interfering with the function of nsp6.[7][8]

Given that this compound is a derivative of K22, it is anticipated to exhibit a similar mechanism of action and antiviral profile. These application notes provide detailed protocols for evaluating the antiviral efficacy of this compound using standard virological assays. The information presented is primarily based on studies conducted with K22, and researchers are encouraged to adapt and optimize these protocols for their specific virus-cell systems and for this compound.

Data Presentation

The antiviral activity of K22 has been quantified against a range of viruses. The following tables summarize the effective concentrations (EC50) and reductions in viral titer observed in published studies. This data serves as a reference for the expected potency of K22 and its derivatives like this compound.

Table 1: Antiviral Activity of K22 Against Various Coronaviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |

| Human Coronavirus 229E (HCoV-229E) | MRC-5 | Plaque Reduction | ~1 | [3] |

| MERS-CoV | Vero | Plaque Reduction | < 40 | [1] |

| SARS-CoV | Vero | Plaque Reduction | < 40 | [1] |

| Feline Coronavirus (FCoV) | Vero | Plaque Reduction | < 40 | [1] |

| Mouse Hepatitis Virus (MHV) | Vero | Plaque Reduction | < 40 | [1] |

Table 2: Antiviral Activity of K22 Against Flaviviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |

| Zika Virus (ZIKV) | Vero | TCID50 | ~5-10 | [9] |

| Japanese Encephalitis Virus (JEV) | Vero | TCID50 | >10 | [4] |

| Yellow Fever Virus (YFV) | Vero | TCID50 | >10 | [4] |

| West Nile Virus (WNV) | Vero | TCID50 | >10 | [4] |

Table 3: Reduction in Viral Titer by K22 Against Nidovirales

| Virus | Cell Line | K22 Concentration (µM) | Max. Log10 Titer Reduction | Reference |

| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | MARC-145 | 40 | 6.1 | [8] |

| Equine Arteritis Virus (EAV) | BHK-21 | 40 | 4.5 | [8] |

| Simian Hemorrhagic Fever Virus (SHFV) | MA-104 | 40 | 3.5 | [8] |

Experimental Protocols

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles and is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

Susceptible host cells (e.g., Vero, MRC-5)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer

-

This compound stock solution (in DMSO)

-

Overlay medium (e.g., growth medium with 0.5% agarose or carboxymethylcellulose)

-

Formalin (4% in PBS) for fixation

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well tissue culture plates

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of this compound in growth medium. A typical concentration range to test would be based on the known EC50 of K22 (e.g., 0.1 µM to 50 µM). Include a DMSO vehicle control.

-

Infection: When cells are confluent, remove the growth medium. Infect the cell monolayers with a dilution of virus stock that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: After the adsorption period, remove the virus inoculum and wash the cells once with PBS. Add the prepared dilutions of this compound or the vehicle control to the respective wells.

-

Overlay: Add an equal volume of overlay medium to each well and gently swirl to mix. Allow the overlay to solidify at room temperature.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Fixation and Staining: Once plaques are visible, fix the cells by adding formalin to each well and incubating for at least 1 hour. After fixation, remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of new infectious virus particles.

Materials:

-

Susceptible host cells

-

Complete growth medium

-

Virus stock

-

This compound stock solution

-

96-well tissue culture plates for titration

-

Microtiter plates for compound dilution

Procedure:

-

Cell Seeding and Infection: Seed host cells in a multi-well plate and infect with the virus at a multiplicity of infection (MOI) high enough to infect approximately 100% of the cells.

-

Treatment: After viral adsorption, wash the cells and add growth medium containing serial dilutions of this compound or a vehicle control.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

-

Harvesting Progeny Virus: At the end of the incubation period, harvest the cell culture supernatant, which contains the progeny virus.

-

Titration of Progeny Virus: Determine the titer of the harvested virus from each treatment condition using a standard titration method, such as a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay on fresh cell monolayers.[10]

-

Data Analysis: The reduction in virus yield is calculated by comparing the virus titer in the this compound-treated samples to the titer in the vehicle control sample. Results are often expressed as a log10 reduction in viral titer.[11]

Immunofluorescence Assay for Viral Protein Expression

This assay visualizes the effect of the antiviral compound on the expression of viral proteins within infected cells.

Materials:

-

Susceptible host cells grown on coverslips in multi-well plates

-

Virus stock

-

This compound stock solution

-

Primary antibody specific for a viral protein (e.g., nucleocapsid or envelope protein)

-

Fluorescently labeled secondary antibody

-

Fixative (e.g., 4% paraformaldehyde or cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding, Infection, and Treatment: Seed cells on coverslips. The following day, pre-treat the cells with different concentrations of this compound for a few hours before infecting with the virus.[4] Continue the incubation in the presence of the compound for the desired time (e.g., 24 or 48 hours).

-

Fixation and Permeabilization: Wash the cells with PBS and fix them. If the target protein is intracellular, permeabilize the cells.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer.

-

Antibody Staining: Incubate the cells with the primary antibody, followed by washes and incubation with the fluorescently labeled secondary antibody.[2][12]

-

Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. The antiviral effect is determined by the reduction in the number of fluorescent cells or the intensity of the fluorescence signal in the this compound-treated samples compared to the control.[9]

Visualizations

The following diagrams illustrate the experimental workflow for a plaque reduction assay and the proposed mechanism of action of this compound.

Caption: Workflow for a Plaque Reduction Assay.

Caption: Proposed Mechanism of Action of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 6. graphviz.org [graphviz.org]

- 7. The role of NSP6 in the biogenesis of the SARS-CoV-2 replication organelle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. aphis.usda.gov [aphis.usda.gov]

Application Notes and Protocols: Plaque Reduction Assay for Evaluating the Antiviral Activity of Dihydro K22

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plaque reduction assay is a fundamental method in virology for determining the infectivity of a virus and for evaluating the efficacy of antiviral compounds. This application note provides a detailed protocol for performing a plaque reduction assay to assess the antiviral activity of the compound K22 against human coronavirus 229E (HCoV-229E). While the user specified "Dihydro K22," the available scientific literature predominantly refers to the compound as K22. This protocol is based on established methodologies for coronavirus plaque assays and incorporates the known antiviral activity of K22.

The compound K22 has been identified as a potent inhibitor of a broad range of coronaviruses.[1][2][3] Its mechanism of action involves targeting the early post-entry stages of the viral life cycle.[1][4] Specifically, K22 impairs the formation of double-membrane vesicles (DMVs), a critical component of the viral replication machinery, thereby inhibiting viral RNA synthesis.[1][4]

Data Presentation: Antiviral Activity of K22 against HCoV-229E

The following table summarizes the dose-dependent antiviral activity of K22 against HCoV-229E in MRC-5 cells, as determined by a plaque reduction assay. The data is representative of typical results obtained 48 hours post-infection.

| K22 Concentration (µM) | Mean Plaque Forming Units (PFU)/mL | Percentage of Plaque Reduction (%) |

| 0 (Vehicle Control) | 2.5 x 10^5 | 0 |

| 1 | 1.5 x 10^5 | 40 |

| 2 | 7.5 x 10^4 | 70 |

| 4 | 2.5 x 10^3 | 99 |

| 8 | < 10^2 | >99.9 |

| 16 | 0 | 100 |

Experimental Protocol: Plaque Reduction Assay

This protocol is specifically tailored for assessing the antiviral activity of K22 against HCoV-229E using human lung fibroblast (MRC-5) cells.

Materials and Reagents:

-

Human Coronavirus 229E (HCoV-229E) stock

-

MRC-5 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

K22 compound

-

Dimethyl sulfoxide (DMSO, for K22 stock solution)